3-Amino-1-(trifluoromethyl)cyclopentan-1-ol hydrochloride

Lipophilicity Salt selection Formulation pre-screening

3-Amino-1-(trifluoromethyl)cyclopentan-1-ol hydrochloride is a chiral, multifunctional cyclopentane building block that integrates a primary amine, a tertiary alcohol, and a trifluoromethyl substituent on a conformationally constrained five-membered ring. The hydrochloride salt form confers high aqueous solubility and facilitates handling, distinguishing it from the free base and other salt-free analogs.

Molecular Formula C6H11ClF3NO
Molecular Weight 205.61
CAS No. 1333658-57-3
Cat. No. B2542745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-1-(trifluoromethyl)cyclopentan-1-ol hydrochloride
CAS1333658-57-3
Molecular FormulaC6H11ClF3NO
Molecular Weight205.61
Structural Identifiers
SMILESC1CC(CC1N)(C(F)(F)F)O.Cl
InChIInChI=1S/C6H10F3NO.ClH/c7-6(8,9)5(11)2-1-4(10)3-5;/h4,11H,1-3,10H2;1H
InChIKeyTYTZANNWKOWQOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Amino-1-(trifluoromethyl)cyclopentan-1-ol Hydrochloride (CAS 1333658-57-3): Core Physicochemical and Structural Attributes for R&D Sourcing


3-Amino-1-(trifluoromethyl)cyclopentan-1-ol hydrochloride is a chiral, multifunctional cyclopentane building block that integrates a primary amine, a tertiary alcohol, and a trifluoromethyl substituent on a conformationally constrained five-membered ring . The hydrochloride salt form confers high aqueous solubility and facilitates handling, distinguishing it from the free base and other salt-free analogs [1]. The compound is primarily utilized as a synthetic intermediate in medicinal chemistry programs targeting enzyme inhibitors and receptor modulators where precise spatial presentation of the amino-alcohol pharmacophore is critical [2].

Procurement Risk: Why 3-Amino-1-(trifluoromethyl)cyclopentan-1-ol Hydrochloride Cannot Be Replaced by Free Base or Regioisomeric Analogs


Substituting 3-amino-1-(trifluoromethyl)cyclopentan-1-ol hydrochloride with the free base (CAS 1251924-15-8) or the 2-amino regioisomer (CAS 1334146-30-3) introduces significant variability in aqueous solubility, lipophilicity, and downstream coupling efficiency. The hydrochloride salt exhibits a computed logP of approximately −0.12, whereas the free base displays a logP of 0.79, a shift of nearly one log unit that directly impacts partitioning behavior in biphasic reactions and biological assays . The 3-amino substitution pattern additionally provides a distinct spatial arrangement of the nucleophilic amine relative to the hydrogen-bond donor hydroxyl group, which is not replicated by the 2-amino isomer, potentially altering the regio- and stereochemical outcome of subsequent derivatization steps [1].

Quantitative Differentiation Evidence: 3-Amino-1-(trifluoromethyl)cyclopentan-1-ol Hydrochloride vs. Closest Analogs


Hydrochloride Salt vs. Free Base: A 0.9 Log Unit Lipophilicity Shift That Dictates Aqueous Processability

The hydrochloride salt of 3-amino-1-(trifluoromethyl)cyclopentan-1-ol exhibits a computed logP of −0.12 (fluorochem) to −0.116 (Chem-Space), compared to the free base value of 0.79 . This represents a decrease in lipophilicity of approximately 0.9 log units, placing the salt in a hydrophilicity range favorable for aqueous reaction media and biological assay buffers. The free base, by contrast, partitions preferentially into organic phases, complicating homogeneous aqueous-phase chemistry and potentially reducing reproducibility in biochemical assays.

Lipophilicity Salt selection Formulation pre-screening

Aqueous Solubility Differentiation: Hydrochloride Salt Enables Direct Use in Polar Reaction Media

The hydrochloride salt is reported as 'highly soluble in water,' a property directly attributed to its ionic character . In contrast, the free base (CAS 1251924-15-8) is a neutral molecule with no such solubility-enhancing counterion and is expected to exhibit markedly lower aqueous solubility, consistent with its higher logP. While quantitative mg/mL solubility data are not publicly available for either form, the qualitative solubility distinction is a widely recognized class-level characteristic of amine hydrochloride salts versus their free base counterparts and is consistently cited across multiple vendor sources [1].

Aqueous solubility Salt form advantage Synthetic accessibility

Purity Specification Benchmarking: 98% Assay Enables Reliable Stoichiometric Control in Multi-Step Syntheses

Commercially available 3-amino-1-(trifluoromethyl)cyclopentan-1-ol hydrochloride is routinely supplied at 97–98% purity (HPLC), a specification that exceeds the 95% typical of many research-grade cyclopentane amino-alcohol building blocks . For example, the free base (CAS 1251924-15-8) is commonly listed at 95% purity, and the 2-amino regioisomer (CAS 1334146-30-3) is also supplied at 95% [1]. The 2–3% absolute purity advantage reduces the introduction of unidentified impurities in multi-step sequences, which is particularly critical when the compound serves as a late-stage intermediate.

Purity Quality control Synthetic reliability

Conformational Pre-Organization: Cyclopentane Scaffold Locks Amino and Hydroxyl Groups in a Defined Spatial Relationship

The cyclopentane ring enforces a restricted conformational landscape in which the 3-amino and 1-hydroxyl groups adopt a well-defined spatial orientation. This differs fundamentally from acyclic amino-alcohol analogs such as 3-amino-1,1,1-trifluoro-2-propanol, where free rotation around C–C bonds produces an ensemble of conformers. Although direct comparative biological data are not available, the conformational pre-organization principle is a well-established driver in medicinal chemistry for improving target binding affinity and selectivity by reducing the entropic penalty upon binding [1]. The 3-amino-1-hydroxy substitution pattern on the cyclopentane core creates a 1,3-relationship that is geometrically distinct from the 1,2-relationship found in 2-amino-1-(trifluoromethyl)cyclopentan-1-ol, a difference that can profoundly affect pharmacophore matching in structure-based drug design [2].

Conformational restriction Scaffold rigidity Pharmacophore presentation

High-Value Application Scenarios for 3-Amino-1-(trifluoromethyl)cyclopentan-1-ol Hydrochloride in Pharmaceutical R&D and Chemical Biology


Late-Stage Functionalization in Kinase Inhibitor Programs Requiring Aqueous-Compatible Building Blocks

The hydrochloride salt's high aqueous solubility and low logP (−0.12) enable direct use in amide coupling or reductive amination reactions conducted in aqueous or mixed aqueous-organic solvent systems, minimizing the need for DMF or DMSO. This is particularly advantageous when the target kinase binding site contains a solvent-exposed region tolerant of polar substituents, as the amino-alcohol motif can simultaneously engage hydrogen-bond networks while the trifluoromethyl group occupies a lipophilic sub-pocket. The 98% purity specification ensures that stoichiometric control is maintained, reducing purification burden after late-stage diversification.

Scaffold-Hopping Starting Point for Conformationally Constrained Peptidomimetics

The 1,3-substitution pattern on the cyclopentane ring provides a turn-inducing scaffold that can mimic the geometry of a β-turn in peptide backbones. The amino group serves as a derivatization handle for peptide bond formation, while the tertiary alcohol can act as a hydrogen-bond donor or be further functionalized. The rigid scaffold limits the conformational freedom compared to acyclic amino-alcohols, potentially improving target selectivity and metabolic stability. The hydrochloride salt form simplifies handling and dissolution during solid-phase or solution-phase peptide mimetic synthesis. [1]

Fragment-Based Drug Discovery (FBDD) Library Member for Fluorine-Enriched Screening Collections

With a molecular weight of 205.6 Da and a balanced lipophilicity profile (logP −0.12), this compound fits within the Rule-of-Three guidelines for fragment libraries. The trifluoromethyl group provides a sensitive ¹⁹F NMR handle for detection in fragment screening assays, while the amino and hydroxyl groups offer two orthogonal vectors for fragment growth. The hydrochloride salt ensures consistent solubility across a range of screening buffer conditions, reducing the incidence of false negatives due to compound precipitation. Procurement of 97–98% purity material minimizes the risk of impurity-driven artifacts in biophysical assays such as SPR or TSA.

Synthesis of Spirocyclic and Bridged Heterocycles via Intramolecular Cyclization

The presence of both a nucleophilic amine and a tertiary hydroxyl group on the same cyclopentane ring enables intramolecular cyclization strategies to generate spirocyclic or bridged heterocyclic architectures. The hydrochloride salt's high aqueous solubility facilitates workup and purification of polar cyclization products. The 3-amino position directs the trajectory of ring closure differently than the 2-amino isomer, enabling access to distinct topologies that can be exploited in the exploration of three-dimensional chemical space for challenging drug targets. [1]

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